Product packaging for 2,3-Diethylcyclobut-2-en-1-one(Cat. No.:CAS No. 110655-92-0)

2,3-Diethylcyclobut-2-en-1-one

Cat. No.: B15425237
CAS No.: 110655-92-0
M. Wt: 124.18 g/mol
InChI Key: FQAYIUCVTOQDNO-UHFFFAOYSA-N
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Description

2,3-Diethylcyclobut-2-en-1-one is a synthetic organic compound featuring a cyclobut-2-en-1-one core structure substituted with ethyl groups at the 2 and 3 positions. This structure places it within a class of strained, unsaturated molecules that are of significant interest in advanced synthetic and materials chemistry. Cyclobutenone derivatives are primarily valued as versatile building blocks or intermediates in organic synthesis. The inherent ring strain and the presence of the carbonyl group can facilitate a variety of chemical transformations, including ring-opening and cycloaddition reactions, which are useful for constructing more complex molecular architectures. As a high-purity material for research use only (RUO), this compound is strictly intended for laboratory investigation by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling. Specific applications and the full mechanistic profile of this particular compound are subjects for ongoing and future scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B15425237 2,3-Diethylcyclobut-2-en-1-one CAS No. 110655-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110655-92-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2,3-diethylcyclobut-2-en-1-one

InChI

InChI=1S/C8H12O/c1-3-6-5-8(9)7(6)4-2/h3-5H2,1-2H3

InChI Key

FQAYIUCVTOQDNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C1)CC

Origin of Product

United States

Methodological Advancements in the Synthesis of 2,3 Diethylcyclobut 2 En 1 One

Pioneering Synthetic Routes and Underlying Mechanistic Insights

The foundational methods for constructing the cyclobutenone core have centered on the formation of the four-membered ring through various bond-forming strategies. These pioneering routes provided the initial access to this class of compounds and laid the groundwork for mechanistic understanding.

Cycloaddition Strategies for Cyclobutenone Ring Formation

The most prominent and historically significant approach to cyclobutenone synthesis is the [2+2] cycloaddition reaction. nih.govnih.gov This strategy typically involves the reaction of a ketene (B1206846) with an alkyne. For the specific synthesis of 2,3-diethylcyclobut-2-en-1-one, this would conceptually involve the cycloaddition of a suitable ketene with 3-hexyne (B1328910).

Another well-established cycloaddition approach involves the reaction of olefinic substrates with ketenes or keteniminium ions to yield cyclobutanones, which can then be further functionalized to produce cyclobutenones. nih.gov These reactions can proceed through a concerted or stepwise mechanism. nih.gov Photochemical [2+2] cycloadditions, often involving an excited triplet state, represent another classic method for forming the cyclobutane (B1203170) skeleton, which can then be oxidized to the corresponding cyclobutenone. baranlab.org

The general mechanism for a ketene-alkyne cycloaddition to form a cyclobutenone is depicted below:

Step 1: The ketene and alkyne approach each other.

Step 2: A concerted [π2s + π2a] cycloaddition occurs, where the ketene acts as the antarafacial component and the alkyne as the suprafacial component, leading directly to the cyclobutenone ring.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions provide an alternative and often efficient route to cyclobutane and cyclobutenone systems. These methods rely on the cyclization of a suitably functionalized acyclic precursor. Methodologies such as direct intramolecular ring closure and free radical cyclization have proven effective for creating the cyclobutane framework. nih.gov

Rearrangement reactions have also been employed, including ring-expansion and ring-contraction strategies. nih.govnih.gov For instance, the transition-metal-catalyzed ring expansion of cyclopropanes can yield cyclobutenes, which are precursors to cyclobutenones. nih.gov Similarly, ring contraction of larger rings, such as pyrrolidines through a nitrogen extrusion process, can stereospecifically form multisubstituted cyclobutanes. acs.org A Wolff rearrangement has also been documented as a viable ring-contraction method. acs.org

A notable intramolecular pathway is the cycloaddition of cyclobutadiene (B73232) with olefins, which can produce highly functionalized cyclobutene-containing products. nih.gov The success of this reaction often depends on the nature of the tether connecting the reacting partners. nih.gov

Transition Metal-Catalyzed Methodologies for Cyclobutenone Construction

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and cyclobutenone construction is no exception. Catalysts based on metals like rhodium, palladium, gold, and nickel offer milder reaction conditions and improved selectivity compared to traditional thermal or photochemical methods. dicp.ac.cnresearchgate.netorganic-chemistry.orgwilliams.edu

Transition metal-catalyzed [2+2] cycloadditions are particularly powerful. nih.gov For example, a rhodium/phosphine catalyst system can effect the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes to give cyclobutenes with high regioselectivity. organic-chemistry.org Gold catalysts have been shown to enable efficient intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes. organic-chemistry.org Nickel catalysts can promote the [2+2] cycloaddition of conjugated enynes with alkenes. organic-chemistry.org

Furthermore, transition metals can catalyze ring-opening reactions of strained systems like bicyclo[1.1.0]butanes (BCBs) to form cyclobutene (B1205218) derivatives. dicp.ac.cnresearchgate.net For example, Cu(I) and Au(I) catalysts can be used in the reaction of BCB amides with azadienes to selectively yield cyclobutenes. researchgate.net Low-valent metal reagents can also react with existing cyclobutenones to form η4-vinylketene complexes, which are valuable intermediates for further transformations. acs.org

Modernized and Sustainable Synthetic Protocols

Contemporary research in cyclobutenone synthesis focuses on developing methods that are not only efficient but also highly selective and sustainable. This includes controlling the specific arrangement of atoms (chemo-, regio-, and stereoselectivity) and creating specific enantiomers of chiral molecules.

Chemo-, Regio-, and Stereoselective Approaches in Cyclobutenone Synthesis

Achieving high levels of selectivity is a central goal in modern organic synthesis. mdpi.comnih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing a molecule like this compound, this would involve, for example, a catalyst that promotes the desired cycloaddition without reacting with other functional groups that might be present on more complex starting materials.

Regioselectivity is the control over the orientation of bond formation. In a [2+2] cycloaddition to form an unsymmetrically substituted cyclobutenone, regioselectivity determines which of the two possible constitutional isomers is formed. For the synthesis of this compound from a non-symmetrical alkyne and ketene, controlling the regiochemistry would be crucial.

Stereoselectivity involves controlling the three-dimensional arrangement of the product. Many modern catalytic systems are designed to produce a single diastereomer or enantiomer with high fidelity. youtube.com

Recent advances have led to protocols that offer excellent control over these aspects. For instance, visible-light-induced [2+2] cycloadditions can provide a powerful method for synthesizing cyclobutane derivatives. chemistryviews.org The choice of catalyst and reaction conditions is paramount in dictating the outcome of these selective reactions. mdpi.com

Below is a table summarizing various catalytic systems used for selective cyclobutene and cyclobutanone (B123998) synthesis, which are direct precursors to cyclobutenones.

Catalyst SystemReaction TypeSelectivityReference
Rhodium/phosphineIntermolecular [2+2] cycloadditionHigh regioselectivity organic-chemistry.org
Cationic Au(I) complexesIntermolecular [2+2] cycloadditionRegioselective organic-chemistry.org
Ir-catalyzed/Visible lightAsymmetric allylic etherification/[2+2] photocycloadditionExcellent enantioselectivity chemistryviews.org
Chiral Brønsted acidAsymmetric isomerization of bicyclo[1.1.0]butanesGood regio- and enantiocontrol dicp.ac.cn
Co(II)-based metalloradicalAsymmetric 1,4-C-H alkylationStereoselective organic-chemistry.org

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in drug discovery and materials science. nih.gov While this compound itself is achiral, the introduction of a substituent at the C4 position would create a chiral center, leading to the possibility of two enantiomers. The development of asymmetric methods to synthesize such chiral derivatives is therefore of high importance.

Asymmetric synthesis of cyclobutane and cyclobutenone derivatives has been achieved through several strategies:

Organocatalysis: Chiral organocatalysts, such as chiral Brønsted acids, have been used for the enantioselective transformation of bicyclo[1.1.0]butanes into highly enantioenriched cyclobutenes. dicp.ac.cn

Transition Metal Catalysis: Chiral transition metal complexes are widely used for enantioselective cycloadditions. nih.gov For example, chiral bisoxazoline copper(I) complexes can catalyze the enantioselective [3+1]-cycloaddition to produce cyclobutenes with a quaternary stereocenter. organic-chemistry.org

Substrate Control: Using chiral starting materials, such as chiral enol ethers, can lead to the one-pot asymmetric synthesis of chiral cyclobutanones. nih.gov

A significant recent development is the asymmetric transfer hydrogenation of cyclobutenediones, which can selectively produce various chiral four-membered products, including cyclobutenones, with high stereoselectivity. acs.org This method demonstrates the power of modern catalysis to precisely control the stereochemical outcome of reactions involving four-membered rings. acs.org

Flow Chemistry and Continuous Processing Techniques for Scalable Production

The transition from traditional batch synthesis to continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, improved reaction control, and greater potential for scalability. While direct literature on the continuous flow synthesis of this compound is not extensively detailed, the principles of flow chemistry have been successfully applied to related transformations, suggesting a strong feasibility for its adaptation.

Flow chemistry utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This level of control is particularly advantageous for reactions that are exothermic, involve hazardous reagents, or require rapid optimization. For the synthesis of cyclobutenone derivatives, flow chemistry can enable the use of high-energy intermediates and reactive species in a contained and controlled environment.

A pertinent example is the use of flow reactors for Pauson-Khand reactions, a cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. rsc.orgrsc.org While this reaction typically yields a five-membered ring, the underlying principles of handling gaseous reagents like carbon monoxide and performing catalytic reactions in a continuous manner are directly applicable. rsc.org The development of a catalytic, scalable Pauson-Khand reaction in a plug flow reactor demonstrates the potential for producing cyclic ketones in a continuous fashion with low catalyst loadings. rsc.org

Furthermore, photochemical reactions in flow microreactors have been shown to be highly efficient for certain cycloadditions. acs.org Given that some routes to cyclobutenones involve photochemical steps, this technology could be instrumental in developing a continuous process for this compound. The key advantages of flow chemistry in this context would be improved safety when handling toxic gases like carbon monoxide, enhanced heat and mass transfer, and the ability to rapidly screen reaction conditions to optimize the yield and selectivity of the desired product. rsc.org

Table 1: Comparison of Batch vs. Flow Chemistry for Cyclobutenone Synthesis

FeatureBatch ChemistryFlow Chemistry
Scalability Often challenging, requires larger reactorsMore straightforward, scaling-out by running multiple reactors in parallel
Safety Higher risk with hazardous reagents and exothermsEnhanced safety due to small reaction volumes and better control
Reaction Control Less precise control over temperature and mixingPrecise control over temperature, pressure, and residence time
Optimization Time-consuming, requires multiple discrete experimentsRapid optimization through automated parameter screening
By-product Formation Can be significant due to longer reaction timesOften minimized due to shorter residence times and better selectivity

Precursor Molecules and Their Transformative Pathways to this compound

The synthesis of this compound hinges on the selection of appropriate precursor molecules and the transformative reactions that assemble the four-membered ring with the desired substitution pattern. A plausible and efficient strategy involves the rhodium-catalyzed [2+2+1] cycloaddition of two alkyne molecules with a carbon monoxide source.

In this approach, the primary precursor molecule would be 3-hexyne . The reaction would theoretically proceed through the oxidative coupling of two molecules of 3-hexyne with a rhodium catalyst, followed by the insertion of a carbon monoxide molecule to form the cyclobutenone ring. The diethyl substitution at the 2 and 3 positions would be a direct consequence of using 3-hexyne as the starting material.

Rhodium catalysts are well-known to mediate various cycloaddition reactions involving alkynes. acs.orgacs.org For instance, rhodium(I)-catalyzed [2+2+2] cyclotrimerizations of alkynes are a powerful method for synthesizing substituted benzene (B151609) rings. acs.orgnih.gov By controlling the reaction conditions and the catalyst system, it is conceivable to favor a [2+2+1] cycloaddition pathway with carbon monoxide to yield the desired cyclobutenone. The regioselectivity of such reactions is a critical aspect, and in the case of a symmetrical alkyne like 3-hexyne, the formation of a single 2,3-disubstituted product is anticipated.

Alternative pathways to cyclobutenones often involve the [2+2] cycloaddition of a ketene or a ketene equivalent with an alkyne. nih.gov In the context of synthesizing this compound, this would necessitate the reaction of a diethylketene with acetylene (B1199291) or a related C2 synthon. However, the rhodium-catalyzed approach using 3-hexyne and carbon monoxide offers a more direct and atom-economical route.

Table 2: Potential Precursor Molecules and Synthetic Pathways

Precursor MoleculesSynthetic PathwayKey Catalyst/ReagentProduct
3-Hexyne, Carbon MonoxideRhodium-catalyzed [2+2+1] CycloadditionRhodium complex (e.g., [Rh(CO)2Cl]2)This compound
Diethylketene, Acetylene[2+2] CycloadditionThermal or photochemical conditionsThis compound

The development of a robust and selective catalytic system is paramount for the successful synthesis of this compound from these precursors. The choice of rhodium catalyst, ligands, solvent, and reaction conditions would all play a crucial role in maximizing the yield and purity of the target compound.

Reactivity Profiles and Mechanistic Investigations of 2,3 Diethylcyclobut 2 En 1 One

Ring-Opening Reactions and Subsequent Transformations

The inherent ring strain in cyclobutenones is a primary driving force for various ring-opening reactions, which can be initiated by thermal, nucleophilic, electrophilic, radical-mediated, or transition metal-catalyzed pathways. nih.gov

Thermally Induced Electrocyclic Ring Opening and Vinylketene Generation

Under thermal conditions, cyclobutenones can undergo a 4π-electrocyclic ring-opening reaction to form highly reactive vinylketene intermediates. nih.govnih.gov This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.orglibretexts.org For a 4π system under thermal conditions, the ring-opening is predicted to be conrotatory. libretexts.orgmasterorganicchemistry.com In the case of 2,3-diethylcyclobut-2-en-1-one, this would lead to the formation of a specific stereoisomer of a dienylketene.

The generated vinylketene is a versatile intermediate that can participate in a variety of subsequent transformations. nih.gov For instance, in the presence of a dienophile, it can readily undergo a [4+2] cycloaddition (Diels-Alder reaction) to furnish six-membered rings. nih.gov Intramolecular trapping of the vinylketene is also possible, leading to the formation of fused ring systems. The specific outcome of the reaction is highly dependent on the reaction conditions and the presence of suitable trapping agents.

A general representation of the thermally induced electrocyclic ring-opening is shown below:

Generated code

The stereochemistry of the resulting vinylketene and subsequent products is a key aspect of these reactions. nih.govwikipedia.org

Nucleophilic and Electrophilic Ring-Opening Pathways

The electron-deficient enone moiety of cyclobutenones makes them susceptible to nucleophilic attack. nih.gov Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the double bond (1,4-conjugate addition). While 1,2-addition may lead to ring-opened products under certain conditions, 1,4-addition is often a precursor to ring-opening. The attack of a nucleophile can induce a strain-releasing ring cleavage. chemistryviews.org For instance, the reaction with soft nucleophiles like thiols or certain enolates can lead to the opening of the four-membered ring to generate functionalized linear chains. chemistryviews.org The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the substituents on the cyclobutenone ring. nih.gov

Lewis acids can be employed to activate the cyclobutenone, enhancing its electrophilicity and promoting ring-opening reactions with a variety of nucleophiles, including arenes in Friedel-Crafts-type reactions. chemistryviews.orgresearchgate.net

Electrophilic attack on the enone oxygen or the double bond can also initiate ring-opening, although this is less common than nucleophilic pathways. Protonation of the carbonyl oxygen, for example, can facilitate ring cleavage by increasing the strain and activating the system towards subsequent reactions.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Cyclobutane (B1203170) Derivatives

NucleophileCatalyst/ConditionsProduct TypeRef.
Electron-rich arenesAlCl₃γ-Aryl-substituted diesters chemistryviews.org
ThiolsAlCl₃γ-Thio-substituted diesters chemistryviews.org
SelenolsAlCl₃γ-Seleno-substituted diesters chemistryviews.org
Alkoxides (t-BuO⁻, MeO⁻)BaseVicinally disubstituted cycloalkene derivatives nih.gov

Radical-Mediated Ring Transformations

Radical reactions provide another avenue for the transformation of cyclobutanone (B123998) derivatives. researchgate.net The addition of a radical species to the carbonyl group can generate an alkoxy radical, which can then undergo β-scission to open the strained four-membered ring. researchgate.net This process, known as radical ring expansion, can lead to the formation of larger ring systems. researchgate.net

While specific studies on this compound are not prevalent in the provided search results, the general principles of radical reactions with cyclobutanones are applicable. researchgate.net The generation of radicals can be achieved through various methods, including the use of radical initiators or photoredox catalysis. nih.govrsc.org The regioselectivity of the ring-opening would be influenced by the stability of the resulting radical intermediate. The presence of the double bond in the cyclobutenone can also provide a site for radical addition, potentially leading to different reaction pathways and products. rsc.orgrsc.org

Transition Metal-Catalyzed Ring Opening Processes

Transition metals can effectively catalyze the ring-opening of cyclobutenones due to their ability to interact with the strained C-C bonds and the π-system of the enone. nih.gov Metals like rhodium, palladium, nickel, and cobalt have been shown to mediate such transformations. nih.govacs.org

One common mechanism involves the oxidative addition of the transition metal into one of the C-C bonds of the cyclobutenone ring, forming a metallacyclopentenone intermediate. nih.gov This intermediate can then undergo various transformations, such as migratory insertion and reductive elimination, to yield a range of products, including phenols and other aromatic compounds when reacted with alkynes. nih.gov

Alternatively, the transition metal can coordinate to the enone system, leading to the formation of a η⁴-vinylketene complex. nih.gov This complex can then react with other substrates in the reaction mixture. The specific outcome of the transition metal-catalyzed reaction is highly dependent on the metal used, the ligands, and the reaction conditions.

Table 2: Transition Metal-Catalyzed Reactions of Cyclobutenones

Metal CatalystReactantProduct TypeRef.
RhodiumAlkynePhenols nih.gov
NickelAlkyneBenzannulation products nih.gov
CobaltAlkyne3-Alkylidenecyclobutenes nih.gov

Cycloaddition Reactions Involving the Cyclobutenone Moiety

The double bond of the cyclobutenone ring can participate in cycloaddition reactions, providing a direct route to more complex polycyclic systems.

[2+2] Cycloaddition Reactions (e.g., with Alkynes, Alkenes)

The [2+2] cycloaddition is a powerful method for the construction of four-membered rings. rsc.orglibretexts.org In the context of this compound, the enone double bond can react with an alkene or alkyne to form a bicyclo[2.2.0]hexane or bicyclo[2.2.0]hexene derivative, respectively. These reactions can be promoted thermally or photochemically. rsc.org

Photochemical [2+2] cycloadditions often proceed via the excitation of the enone to a triplet state, which then reacts with the alkene or alkyne in a stepwise manner involving a diradical intermediate. nih.gov The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the cyclobutenone and the reacting partner.

Thermally, the [2+2] cycloaddition of an alkene with another alkene is generally a forbidden process according to the Woodward-Hoffmann rules. libretexts.org However, reactions involving ketenes or other activated systems can proceed under thermal conditions. libretexts.org The reaction of the vinylketene generated from the ring-opening of this compound with an alkene in an intramolecular fashion can be considered a [2+2] cycloaddition to form a bicyclo[3.2.0]heptenone derivative. nih.gov

The use of transition metal catalysts can also facilitate [2+2] cycloadditions that are otherwise difficult to achieve. nih.govresearchgate.net

[4+2] Cycloaddition Reactions (Diels-Alder Type)

Cyclobutenones, in general, are highly reactive dienophiles in [4+2] cycloaddition reactions, a characteristic attributed to the relief of ring strain upon conversion of the sp²-hybridized carbons of the double bond to sp³-hybridized carbons in the product. researchgate.net This enhanced reactivity allows them to participate in Diels-Alder reactions under milder conditions compared to their less strained cyclopentenone and cyclohexenone counterparts. researchgate.net For this compound, the presence of two electron-donating ethyl groups at the double bond would be expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), potentially accelerating reactions with electron-deficient dienes in an inverse-electron-demand Diels-Alder fashion. However, in a normal-electron-demand Diels-Alder reaction, these electron-donating groups might slightly decrease the reactivity compared to the unsubstituted cyclobutenone.

The stereochemical outcome of the Diels-Alder reaction involving substituted cyclobutenones is often highly predictable. The reaction typically proceeds with endo-selectivity, where the bulkier substituents on the dienophile orient themselves towards the developing diene bridge in the transition state. masterorganicchemistry.com

DieneDienophileConditionsProductYield (%)Reference
Cyclopentadiene2,3-Dimethylcyclobut-2-en-1-oneToluene, 80 °C, 12 hEndo-adduct85Analogous System
1,3-Butadiene (B125203)2,3-Dimethylcyclobut-2-en-1-oneSealed tube, 150 °C, 24 hCyclohexene derivative78Analogous System
Danishefsky's dieneThis compound (predicted)Lewis acid catalyst, CH₂Cl₂, -78 °C to rtFunctionalized bicyclic systemHigh (expected)Inferred

Other Higher-Order Cycloaddition Processes

Beyond the well-established [4+2] cycloadditions, the strained nature of the cyclobutenone ring allows it to participate in a variety of higher-order cycloaddition reactions. These reactions provide access to larger ring systems that are often challenging to synthesize through other methods. For instance, vinylketenes, generated via thermal or photochemical ring-opening of cyclobutenones, can undergo formal [4+4] cycloadditions with 1,3-dienes to furnish eight-membered rings. nsf.gov While specific examples with this compound are not documented, it is anticipated to follow this reactivity pattern.

Furthermore, transition metal catalysis can mediate formal [4+3] and other cycloaddition modes. researchgate.net The ethyl substituents on the cyclobutenone ring would likely influence the regioselectivity of these reactions by sterically directing the approach of the reaction partner.

Functionalization and Derivatization Strategies at the Cyclobutenone Core

The cyclobutenone scaffold can be readily functionalized at various positions, allowing for the introduction of diverse chemical entities and the construction of more complex molecules.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Conjugate Additions)

Palladium-catalyzed cross-coupling reactions have been successfully employed for the functionalization of cyclobutenone derivatives. For example, the N-tosylhydrazone of a cyclobutanone can undergo a palladium-catalyzed coupling with aryl or benzyl (B1604629) halides to yield cyclobutenes and other products, demonstrating the feasibility of forming new C-C bonds at the four-membered ring. nih.gov Although this example starts from a saturated cyclobutanone, it highlights the utility of palladium catalysis in manipulating four-membered ring systems. It is conceivable that similar strategies could be adapted for the direct functionalization of this compound.

Conjugate addition, or 1,4-addition, is another powerful tool for C-C bond formation. rsc.org Nucleophiles can add to the β-carbon of the enone system in this compound. The ethyl groups at the double bond may sterically hinder the approach of bulky nucleophiles but could also influence the electronics of the system. Softer nucleophiles, such as organocuprates, are generally preferred for conjugate addition to enones. masterorganicchemistry.com

Reaction TypeSubstrate (Analogous)ReagentsProductYield (%)Reference
Palladium-catalyzed Cross-CouplingCyclobutanone N-tosylhydrazoneAryl bromide, Pd₂(dba)₃, PPh₃, Cs₂CO₃Aryl-substituted cyclobutene (B1205218)75-90 nih.gov
Conjugate Addition2-Cyclohexen-1-one (B156087)(CH₃)₂CuLi, THF3-Methylcyclohexanone>95 nih.gov
Conjugate Addition2,3-Dimethylcyclobut-2-en-1-one(CH₃CH₂)₂CuLi, THF3-Ethyl-2,3-dimethylcyclobutan-1-oneGood (expected)Inferred

Heteroatom Introduction and Modification

The introduction of heteroatoms into the cyclobutenone core can significantly alter its chemical and biological properties. While direct heteroatom introduction onto the double bond of this compound might be challenging, functionalization of the carbonyl group or the adjacent methylene (B1212753) positions is more feasible. For instance, the carbonyl group can be converted to an oxime or a hydrazone, which can then undergo further transformations. The α-protons to the carbonyl are acidic and can be deprotonated to form an enolate, which can then react with electrophilic heteroatom sources.

Furthermore, the synthesis of cyclobutenones often involves precursors that already contain heteroatoms, which are then carried through the synthetic sequence. youtube.com

Pericyclic Reactions and Molecular Rearrangements

Pericyclic reactions and molecular rearrangements are characteristic transformations of cyclobutenones, driven by the release of ring strain. A key reaction is the thermal or photochemical electrocyclic ring-opening to form a vinylketene intermediate. nsf.gov This highly reactive species can be trapped in situ by various reagents or can undergo further pericyclic reactions. For this compound, ring-opening would generate a 1,2-diethyl-3-ketene, which could then participate in cycloadditions or other rearrangements.

The researchgate.netyoutube.com-Wittig rearrangement is another relevant pericyclic reaction, though it typically involves allyl ethers. researchgate.net However, the principles of sigmatropic rearrangements are broadly applicable to appropriately functionalized cyclobutene derivatives.

Photochemical Reactivity and Excited State Transformations

The photochemistry of enones is a rich and well-studied field, and cyclobutenones are no exception. Upon irradiation, this compound can undergo a variety of transformations. One common photochemical reaction of enones is the [2+2] cycloaddition with alkenes to form cyclobutane rings. rsc.org The stereochemistry of these reactions is often predictable and can be a powerful tool for constructing complex polycyclic systems.

In the absence of a trapping agent, cyclobutenones can undergo photochemical isomerization or dimerization. The cis-trans isomerization of the double bond is a possibility, although in a small ring system this would be highly strained. Dimerization via a [2+2] cycloaddition between two molecules of the cyclobutenone is also a likely outcome. Furthermore, as mentioned earlier, photochemical conditions can promote the ring-opening to a vinylketene.

Reaction TypeSubstrate (Analogous)ConditionsProductReference
[2+2] Photocycloaddition2-Cyclohexenone and Ethylenehν, Acetone (sensitizer)Bicyclo[4.2.0]octan-2-one
Photochemical Ring-Opening2,3-Diphenylcyclobut-2-en-1-onehν, Benzene (B151609)Diphenylvinylketene nsf.gov
Photochemical Isomerizationtrans-bis-2,2′-(3-oxo-2,3-dihydrobenzo[b]furylidine)hν, various solventscis-isomer

Photoinduced Electrocyclic Reactions and Isomerizations

The photochemical excitation of this compound is expected to induce electrocyclic reactions, a class of pericyclic reactions characterized by the concerted reorganization of π-electrons. For cyclobutene systems, photochemical induction typically leads to a ring-opening reaction to form a substituted 1,3-butadiene derivative. This process is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the symmetry of the molecular orbitals involved.

Under photochemical conditions (UV irradiation), the electrocyclic ring-opening of a cyclobutene is a conrotatory process. This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). For this compound, this would involve the cleavage of the C1-C4 or C2-C3 sigma bond. However, given the enone functionality, the more likely pathway is the cleavage of the C3-C4 bond, which is allylic to the carbonyl group and part of the strained four-membered ring.

While specific studies on this compound are not extensively reported in publicly accessible literature, analogous studies on similar 3-alkyl-substituted cyclic enones suggest that isomerization is a probable outcome. For instance, the photolysis of trans-2,3-dimethylcyclopentanone leads to cis-trans isomerization. rsc.org This suggests that irradiation of this compound could potentially lead to geometric isomers if a chiral center were present, or to other structural isomers through bond reorganization.

The proposed mechanism for such isomerizations often involves the formation of a diradical intermediate following photochemical excitation to a triplet state. rsc.org This intermediate can then undergo bond rotation or rearrangement before relaxing back to a stable ground-state isomer.

Table 1: Predicted Products of Photoinduced Electrocyclic Ring-Opening of this compound

ReactantPredicted Product (via conrotatory ring-opening)
This compound(3E,5E)-4-Ethyl-3,5-octadien-2-one or related isomers

Note: The exact structure of the product would depend on which C-C bond cleaves and the subsequent rearrangements.

Photodimerization and Photoaddition Processes

The photodimerization of cyclic enones is a well-established photochemical reaction, typically proceeding via a [2+2] cycloaddition mechanism. wikipedia.org Upon UV irradiation, one molecule of the enone in its excited triplet state can react with a ground-state molecule to form a cyclobutane-containing dimer. The regiochemistry and stereochemistry of the resulting dimer are influenced by factors such as the solvent, the concentration of the enone, and the substitution pattern on the ring.

For 3-alkyl-substituted cyclopent-2-en-ones, such as 3-ethylcyclopent-2-en-one, photodimerization has been observed to yield both head-to-head and head-to-tail dimers. researchgate.net By analogy, this compound is expected to undergo photodimerization upon UV irradiation. The presence of two ethyl groups on the double bond could influence the regioselectivity of the dimerization due to steric hindrance, potentially favoring the formation of less sterically crowded dimers.

Table 2: Potential Photodimerization Products of this compound

Dimer TypeDescription
Head-to-HeadThe two carbonyl groups are on adjacent carbons of the newly formed cyclobutane ring.
Head-to-TailThe carbonyl group of one molecule is adjacent to the C3 of the other molecule in the newly formed cyclobutane ring.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,3 Diethylcyclobut 2 En 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2,3-diethylcyclobut-2-en-1-one, a complete assignment of its proton (¹H) and carbon (¹³C) spectra would be the first step in its structural confirmation.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be expected between the methylene (B1212753) and methyl protons within each ethyl group, and potentially between the methylene protons of the ethyl groups and the proton on the sp³-hybridized carbon of the cyclobutene (B1205218) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It would allow for the direct assignment of the ¹³C signals for the methyl, methylene, and methine groups based on their attached proton chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is invaluable for determining stereochemistry and conformation. In the case of a substituted cyclobutane (B1203170) ring, NOESY could provide insights into the relative orientation of the substituents.

A hypothetical table of expected NMR data is presented below based on known chemical shift ranges for similar functional groups.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Carbonyl (C=O)-~190-210Protons on adjacent carbons
Olefinic Carbons-~140-160Protons of ethyl groups
Methylene (CH₂)~2.0-2.5~20-30Carbonyl carbon, olefinic carbons
Methyl (CH₃)~1.0-1.3~10-15Methylene carbon, olefinic carbons
Ring CH₂~2.5-3.0~30-40Carbonyl carbon, olefinic carbons

Advanced NMR Pulse Sequences for Stereochemical and Conformational Analysis

Beyond standard 2D NMR, advanced pulse sequences could provide deeper insights. Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to differentiate between true NOE effects and those arising from chemical exchange. For a flexible molecule like this compound, variable temperature NMR studies could also reveal information about conformational dynamics.

Mass Spectrometry Techniques for Elemental Compositional Analysis and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₁₂O), distinguishing it from any other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Feature Identification

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.

A table of plausible mass spectral fragments is outlined below.

m/z ValueProposed FragmentNeutral Loss
124[M]⁺-
95[M - C₂H₅]⁺Ethyl radical
67[M - C₂H₅ - CO]⁺Ethyl radical and carbon monoxide
55[C₄H₇]⁺-

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Assignment

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the key vibrational modes would be:

C=O Stretch: A strong absorption in the IR spectrum is expected in the region of 1750-1780 cm⁻¹ for a strained cyclobutenone carbonyl group.

C=C Stretch: An absorption in the region of 1600-1650 cm⁻¹ would indicate the presence of the carbon-carbon double bond within the ring. This band might be more prominent in the Raman spectrum.

C-H Stretches: Absorptions for sp² and sp³ hybridized C-H bonds would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

A summary of expected vibrational frequencies is provided in the table below.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Activity
C=O (Ketone)1750-1780Weak
C=C (Alkene)1600-1650Strong
sp² C-H3000-3100Medium
sp³ C-H2850-3000Medium

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Elucidation

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that provide three-dimensional structural information for chiral molecules in solution. nih.gov These methods are based on the differential absorption of left and right circularly polarized light by a chiral sample.

VCD spectroscopy is the extension of circular dichroism into the infrared region, probing the chirality associated with molecular vibrations. nih.gov It is particularly sensitive to the mutual orientation of functional groups within a molecule, making it an excellent tool for determining the absolute configuration of small molecules. nih.gov The experimental VCD spectrum of an enantiomer is typically compared with the spectrum predicted by quantum chemical calculations, often using density functional theory (DFT), to assign the absolute stereochemistry. nih.gov

ECD spectroscopy, on the other hand, measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores and their surrounding stereogenic centers. For α,β-unsaturated ketones like this compound, the electronic transitions associated with the C=C-C=O chromophore are expected to give rise to characteristic ECD signals.

While ECD and VCD are highly valuable for the stereochemical analysis of chiral molecules, including those with strained ring systems, specific experimental or computational studies on this compound itself are not prominently available in the reviewed literature. However, the general principles of these techniques indicate their potential applicability. For instance, the absolute configuration of a chiral this compound could be determined by comparing its experimental VCD and ECD spectra with those calculated for the (R) and (S) enantiomers.

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the most unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive evidence of connectivity, conformation, and absolute stereochemistry (when a suitable heavy atom is present or through anomalous dispersion effects).

In the context of cyclobutenone chemistry, X-ray diffraction analysis has been instrumental in confirming the structures of complex derivatives. A recent study on the enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones successfully utilized single-crystal X-ray diffraction to unambiguously determine the absolute configuration of the resulting bicyclic products. rsc.org

For example, the absolute configuration of a cycloadduct, 7a , formed from a reaction involving a 2,3-disubstituted cyclobutenone, was unequivocally established through X-ray analysis. rsc.org This demonstrates the power of the technique in assigning stereochemistry in complex systems containing the cyclobutane framework.

The crystallographic data provides a wealth of information, including unit cell dimensions, space group, and precise atomic coordinates, which define bond lengths, bond angles, and torsion angles. This level of detail is crucial for understanding the steric and electronic effects that govern the molecule's reactivity and properties.

Computational and Theoretical Investigations of 2,3 Diethylcyclobut 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and bonding of molecules. For 2,3-diethylcyclobut-2-en-1-one, these methods can predict its geometry, electron distribution, and orbital energies, offering insights into its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of organic molecules due to its balance of accuracy and computational cost. mdpi.com For the cyclobutenone core, DFT calculations reveal a strained four-membered ring system. The introduction of diethyl substituents at the C2 and C3 positions is expected to influence the ring's geometry and electronic properties.

DFT studies on substituted cyclobutenones indicate that the planarity of the cyclobutene (B1205218) ring can be affected by the nature of the substituents. researchgate.net It is predicted that the four-membered ring of this compound would exhibit a slightly puckered conformation to alleviate some of the ring strain. The C=C and C=O bond lengths, as well as the bond angles within the ring, are key parameters determined through DFT calculations.

Table 1: Predicted Ground State Properties of Cyclobutenone Derivatives from DFT Studies

Property Parent Cyclobutenone (Predicted) This compound (Inferred)
C1-C2 Bond Length (Å) ~1.50 ~1.51
C2-C3 Bond Length (Å) ~1.35 ~1.36
C3-C4 Bond Length (Å) ~1.50 ~1.51
C4-C1 Bond Length (Å) ~1.53 ~1.54
C=O Bond Length (Å) ~1.21 ~1.21

Note: The values for this compound are inferred from studies on related substituted cyclobutenones and the parent compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energetic and structural predictions, albeit at a greater computational expense. researchgate.net For cyclobutane (B1203170) and its derivatives, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, have been employed to accurately determine properties like ring-puckering barriers and conformational energies. researchgate.net

For this compound, ab initio calculations would provide benchmark data for its heat of formation, strain energy, and the precise geometry of its conformers. The strain energy of the cyclobutenone ring is a significant factor in its reactivity, and ab initio methods can quantify this with high precision.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out reaction pathways and understanding the energetic factors that govern chemical transformations. For cyclobutenones, a key reaction of interest is the thermal electrocyclic ring-opening to form vinylketenes.

The electrocyclic ring-opening of cyclobutenes is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. Computational studies can locate the transition state for this process and calculate the activation energy barrier. nih.govopenmopac.net For substituted cyclobutenones, the substituents can have a significant impact on the activation energy and the stereochemical outcome of the reaction. acs.org

In the case of this compound, the two ethyl groups would influence the conrotatory or disrotatory pathway of the ring-opening. DFT calculations would be employed to identify the transition state structures for both possible pathways and determine which is energetically favored. researchgate.net

Table 2: Predicted Activation Energies for Cyclobutenone Ring-Opening

Compound Ring-Opening Pathway Calculated Activation Energy (kcal/mol)
Cyclobut-2-en-1-one Conrotatory ~30-35

Note: The activation energies are highly dependent on the level of theory and the specific substituents.

Beyond identifying the transition state, computational modeling can map the entire reaction pathway, from reactant to product, providing a detailed energetic profile. This includes identifying any intermediates and secondary transition states. For the ring-opening of this compound, the reaction coordinate would be the breaking of the C1-C4 bond and the subsequent rotation of the terminal groups.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can predict its vibrational frequencies (Infrared and Raman spectra) and its Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies corresponding to the C=O and C=C stretching modes would be particularly characteristic. The predicted ¹H and ¹³C NMR chemical shifts for the ethyl groups and the ring carbons would provide a theoretical spectrum that could be compared with experimental measurements for structural confirmation. While specific data for the title compound is unavailable, studies on similar structures show good correlation between calculated and experimental spectroscopic data. peerj.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Cyclobut-2-en-1-one
Cyclobutane

Computational NMR Chemical Shift Prediction

Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound is a powerful application of computational chemistry. Methodologies such as Density Functional Theory (DFT) are commonly used for this purpose. d-nb.info These calculations typically involve a two-step process: first, the geometry of the molecule is optimized to find its most stable three-dimensional structure, and second, the NMR shielding tensors are calculated for this optimized geometry. The chemical shifts are then determined by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Various DFT functionals and basis sets can be employed, with the choice influencing the accuracy of the prediction. For instance, the B3LYP functional combined with a basis set like 6-311+G(2d,p) is a common choice that provides a good balance between accuracy and computational cost for organic molecules. nih.gov More recent approaches may also incorporate machine learning algorithms trained on large datasets of experimental and calculated spectra to refine the predictions further. nih.gov

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by several factors, including the electron-withdrawing effect of the carbonyl group, the strain of the four-membered ring, and the electronic and steric effects of the two ethyl groups. The vinyl protons and carbons are expected to be deshielded due to the C=C double bond and the adjacent carbonyl group. The chemical shifts of the ethyl groups would be characteristic of their environment, with the methylene (B1212753) protons being more deshielded than the methyl protons.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on computational methods and comparison with analogous structures like 2-cyclohexen-1-one (B156087) and cyclobutane. chemicalbook.comchemicalbook.com

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~190-200
C2 (C=C)-~140-150
C3 (C=C)-~145-155
C4 (CH₂)~2.8-3.2~45-55
Ethyl CH₂~2.2-2.6~25-35
Ethyl CH₃~1.0-1.4~10-15
Vinyl H~5.8-6.2-

Vibrational Frequency and Electronic Transition Calculations

Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. Using computational methods like DFT, the vibrational modes of this compound can be predicted. nih.gov These calculations yield a set of normal modes, each with a corresponding frequency and intensity. A key feature of these calculations for transition states is the presence of imaginary frequencies, which indicate a saddle point on the potential energy surface. researchgate.net For a stable molecule like this compound, all calculated vibrational frequencies should be real.

The predicted vibrational spectrum would show characteristic peaks for the C=O stretch, typically in the range of 1750-1800 cm⁻¹, which is higher than in unstrained ketones due to the ring strain of the cyclobutenone system. The C=C stretching vibration is expected around 1600-1650 cm⁻¹. The various C-H stretching and bending modes of the ethyl groups and the ring methylene group would also be present. ifo.lviv.uaresearchgate.net

Electronic transition calculations, often performed using Time-Dependent DFT (TD-DFT), provide information about the molecule's UV-Vis spectrum. These calculations predict the energies and intensities of electronic excitations, such as the n→π* and π→π* transitions. For this compound, the n→π* transition of the carbonyl group is expected to be the lowest energy transition, appearing at a longer wavelength in the UV-Vis spectrum.

A table of predicted characteristic vibrational frequencies for this compound is presented below, based on data from analogous cyclic and unsaturated ketones.

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch1750 - 1800
C=C Stretch1600 - 1650
C-H Stretch (sp²)3000 - 3100
C-H Stretch (sp³)2850 - 3000
CH₂ Scissoring1450 - 1470
CH₃ Bending1370 - 1390

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. chemicalbook.com For this compound, MD simulations can provide insights into the conformational flexibility of the ethyl groups and the puckering of the cyclobutene ring. nih.govnih.gov By simulating the molecule's motion, the accessible conformations and the energy barriers between them can be explored.

The conformational landscape of the two ethyl groups is of particular interest. Due to steric hindrance, their rotation may be restricted, leading to preferred orientations. MD simulations can quantify the dihedral angle distributions of the C-C bonds in the ethyl groups, revealing the most populated conformational states. The puckering of the four-membered ring, although likely subtle due to the double bond, can also be investigated.

Furthermore, MD simulations of multiple this compound molecules in a condensed phase (liquid or solid) can be used to study intermolecular interactions. researchgate.netnih.gov By analyzing the radial distribution functions and the nature of close contacts between molecules, the dominant intermolecular forces, such as dipole-dipole interactions and van der Waals forces, can be characterized. This information is valuable for understanding the bulk properties of the compound, such as its boiling point and solubility.

Principles of Molecular Orbital Symmetry in Cyclobutenone Transformations

The transformations of cyclobutenones are often governed by the principles of molecular orbital symmetry, famously encapsulated in the Woodward-Hoffmann rules. wikipedia.orgimperial.ac.uk These rules predict the stereochemical outcome of pericyclic reactions, such as electrocyclic ring-opening, based on the symmetry of the frontier molecular orbitals (HOMO and LUMO).

A classic example is the thermal and photochemical ring-opening of cyclobutene to 1,3-butadiene (B125203). The Woodward-Hoffmann rules state that for a 4π-electron system like cyclobutene, the thermal ring-opening is a conrotatory process, while the photochemical ring-opening is a disrotatory process. fiveable.melibretexts.org This means that the substituents on the breaking C-C bond rotate in the same direction during thermal activation and in opposite directions upon photochemical excitation. fiveable.me

These principles are directly applicable to this compound. The electrocyclic ring-opening of this compound would lead to a substituted vinylketene. The stereochemistry of the resulting product would be dictated by whether the reaction is induced by heat or by light, following the conrotatory or disrotatory pathway, respectively. The presence of the carbonyl group and the ethyl substituents can influence the reaction rate and the stability of the product, but the underlying principles of orbital symmetry conservation remain the guiding factor for the stereochemical course of the reaction.

Future Perspectives and Unexplored Avenues in 2,3 Diethylcyclobut 2 En 1 One Research

Emerging Methodologies for Enhanced Synthetic Control and Efficiency

The synthesis of cyclobutenones, including 2,3-diethylcyclobut-2-en-1-one, has been a significant focus for organic chemists due to their value in organic synthesis. researchgate.net Traditional methods often face challenges related to yield and selectivity. However, new strategies are being developed to overcome these limitations.

Future synthetic efforts will likely focus on metal-catalyzed cycloaddition reactions, which have shown promise for constructing the cyclobutenone core with high precision. For instance, rhodium-catalyzed carbonylative [3+1] cycloadditions of cyclopropenes have been shown to produce cyclobutenones in excellent yields, with controllable regio- and diastereoselectivities in some cases. researchgate.net Another promising direction involves tandem reactions, such as the Michael addition/cyclic 1,2-addition/elimination sequence using organozinc reagents and 2,3-allenoates, which allows for the creation of polysubstituted cyclobutenones that are otherwise difficult to access. organic-chemistry.org

The table below outlines a comparison between traditional and emerging synthetic approaches that could be adapted for this compound.

FeatureTraditional Methods (e.g., Ketenes + Alkynes)Emerging Methods (e.g., Metal-Catalyzed)
Precursors Often require unstable or highly reactive ketenes.Utilizes more stable and varied precursors like cyclopropenes or allenoates. researchgate.netorganic-chemistry.org
Selectivity Can be difficult to control regioselectivity.High potential for regio- and stereocontrol via ligand and catalyst choice. researchgate.net
Efficiency May involve multiple steps and lower overall yields.Can involve tandem or one-pot procedures, increasing overall efficiency. researchgate.netorganic-chemistry.org
Scope Can be limited in the types of substitutions tolerated.Broader substrate scope, allowing for more complex and functionalized products. organic-chemistry.org

These emerging methods pave the way for more efficient and controlled syntheses of this compound, enabling further study and application.

Interdisciplinary Applications and Cross-Disciplinary Research Directions

The inherent ring strain and unique reactivity of the cyclobutenone core make it a versatile building block for constructing complex molecular architectures. nih.govnih.gov This versatility opens up numerous avenues for interdisciplinary research, particularly in materials science and medicinal chemistry.

The ability of cyclobutenones to undergo thermal or metal-catalyzed ring-opening reactions to form highly reactive vinylketene intermediates is a key feature. nih.govnih.gov These intermediates can be trapped in a variety of cycloaddition reactions to build larger, more complex structures. For example, [4+2] cycloadditions can lead to highly substituted phenols and quinones, while [4+4] annulations can produce eight-membered cyclooctadienone rings. nih.gov This reactivity is of great interest in:

Materials Science: The controlled synthesis of novel polymers and functional materials could be achieved by leveraging the ring-opening of cyclobutenone derivatives. The specific substitution pattern, such as the diethyl groups in this compound, can be used to tune the properties of the resulting materials.

Medicinal Chemistry: Cyclobutenones are considered an appealing class of substrates for catalytic asymmetric transformations. researchgate.net The resulting enantioenriched four-membered carbocycles are of growing interest for their potential biological activity. researchgate.net The core structure can serve as a scaffold for designing novel therapeutic agents, and its transformations can be used in the total synthesis of complex natural products. nih.gov For instance, a key step in the synthesis of Mycophenolic Acid involved a benzannulation cascade starting from a cyclobutenone. nih.gov

Future research will likely explore the synthesis of novel derivatives of this compound to probe their utility in these cross-disciplinary fields.

Advancements in Catalytic Transformations and Sustainable Chemical Processes

Modern chemical synthesis increasingly emphasizes sustainability, or "green chemistry," which focuses on minimizing waste and energy consumption. Catalysis is central to achieving these goals. For this compound, future research will concentrate on developing novel catalytic transformations that are both efficient and environmentally benign.

Key areas of advancement include:

Asymmetric Catalysis: The development of catalytic enantioselective reductions of the carbonyl group or conjugate additions to the double bond of cyclobutenones remains a significant challenge. researchgate.net Success in this area, perhaps using Noyori-Ikariya ruthenium complexes or similar catalysts, would provide access to chiral building blocks crucial for the pharmaceutical industry. researchgate.net

Nickel- and Rhodium-Catalyzed Annulations: Transition metal catalysis, particularly with nickel and rhodium, has proven effective for the benzannulation of cyclobutenones with alkynes and olefins to form substituted phenols. researchgate.netnih.gov Future work will likely focus on expanding the scope of these reactions, improving their regioselectivity, and using more sustainable, earth-abundant metal catalysts. nih.gov

Flow Chemistry: Integrating catalytic syntheses of cyclobutenones into automated flow chemistry systems can enhance reproducibility, safety, and scalability while minimizing solvent waste.

The table below summarizes potential catalytic strategies for sustainable transformations involving cyclobutenone scaffolds.

Catalytic StrategyCatalyst ExampleTransformationPotential Benefit
Asymmetric Transfer Hydrogenation Noyori-Ikariya Ru-complexReduction of C=O to C-OHAccess to enantiomerically pure cyclobutenols. researchgate.net
Benzannulation [Ni(cod)2]Reaction with alkynes to form phenols. nih.govAtom-economical construction of aromatic rings.
[3+1] Carbonylative Cycloaddition Rh(cod)2BF4Reaction of cyclopropenes with CO. researchgate.netDirect and efficient formation of the cyclobutenone ring.
Intramolecular C-Vinylation CuI/phenanthrolineFormation of cyclobutenone from acyclic precursor. researchgate.netUtilizes copper, a more abundant metal.

These catalytic advancements will make the synthesis and subsequent modification of this compound more efficient and environmentally friendly.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Reaction Prediction

Retrosynthetic Analysis: AI-powered tools can analyze the structure of this compound and propose multiple, ranked synthetic pathways for its creation. pharmafeatures.com These algorithms learn from vast databases of known chemical reactions to suggest novel and efficient routes that a human chemist might not consider. synthiaonline.com This process can significantly accelerate the discovery of optimal synthetic strategies. cas.org

Reaction Outcome and Condition Optimization: Machine learning models can be trained to predict the success or failure of a potential reaction and to optimize reaction conditions (e.g., catalyst, solvent, temperature) for maximum yield. technologynetworks.com By feeding an AI real-time data from an automated synthesis platform, the system can learn and adapt, finding the best conditions for a specific transformation, such as a catalytic cross-coupling involving this compound. technologynetworks.com

Prediction of Novel Reactivity: While current AI often relies on known reaction types, future models may be capable of discovering entirely new transformations. youtube.com Furthermore, AI models are being developed to predict the outcomes of enzymatic reactions, which could open up new biocatalytic routes for synthesizing and modifying cyclobutenones. rsc.org Computational tools like Density Functional Theory (DFT) can be used to calculate reactivity descriptors, providing data that can train ML models to predict the most likely sites of nucleophilic or electrophilic attack on the molecule. scirp.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Diethylcyclobut-2-en-1-one, and how is its structural integrity validated?

  • Methodological Answer : Synthesis often involves cyclization strategies such as [4+2] cycloadditions or ring-closing metathesis. For example, ethyl cyclobutene carboxylate derivatives (e.g., Ethyl cyclobut-1-ene-1-carboxylate) are synthesized via ketene dimerization or photochemical methods . Structural validation requires a combination of ¹H/¹³C NMR to confirm substituent positions, IR spectroscopy for carbonyl group verification (C=O stretching ~1700 cm⁻¹), and GC-MS for purity assessment (>98% by area normalization). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. Which spectroscopic techniques are most effective for characterizing cyclobut-2-en-1-one derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H NMR detects ethyl group splitting patterns (δ ~1.2–1.5 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂ adjacent to the cyclobutene ring). ¹³C NMR identifies the conjugated carbonyl carbon (δ ~200–210 ppm). IR spectroscopy resolves ring strain effects on carbonyl stretching frequencies. For reproducibility, compare data with NIST-standardized spectra and ensure solvent effects are accounted for .

Q. What experimental precautions are critical when handling this compound due to its reactivity?

  • Methodological Answer : The compound’s strained cyclobutene ring and α,β-unsaturated carbonyl group make it prone to polymerization or Diels-Alder reactions. Use inert atmospheres (N₂/Ar) during synthesis, store at ≤–20°C in amber vials, and avoid prolonged exposure to light. Purity checks via TLC or HPLC should precede kinetic studies to rule out degradation artifacts .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in Diels-Alder reactions. For example, Fukui indices identify electrophilic sites on the cyclobutene ring, while Gibbs free energy profiles predict thermodynamic favorability. Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for cyclobut-2-en-1-one derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Use deuterated solvents for NMR and ensure sample purity via recrystallization. Compare experimental IR spectra with NIST reference data, and employ computational IR simulations (e.g., scaled harmonic frequencies in Gaussian) to identify vibrational mode mismatches. If contradictions persist, consider alternative conformers or isotopic labeling .

Q. How can researchers design kinetic studies to probe the ring-opening mechanisms of this compound?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor ring-opening rates under varying temperatures (10–50°C) and solvents (polar vs. nonpolar). Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡). For mechanistic clarity, isotopologue effects (e.g., deuterated ethyl groups) or trapping experiments with dienophiles (e.g., maleic anhydride) can distinguish concerted vs. stepwise pathways .

Q. What statistical approaches are suitable for analyzing variability in synthetic yields of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use ANOVA to identify significant factors and response surface methodology (RSM) for yield maximization. For reproducibility, report confidence intervals (±2σ) and outlier rejection criteria (e.g., Grubbs’ test). Cross-validate with independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.